2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an isoindolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the isoindolinone structure: This involves the reaction of phthalic anhydride with an amine to form the isoindolinone core.
Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and isoindolinone structures through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The isoindolinone structure can be reduced to form the corresponding amine.
Substitution: Both the benzo[d][1,3]dioxole and isoindolinone moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the isoindolinone structure can produce amines.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and protein-protein interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the isoindolinone structure may form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the isoindolinone structure, making it less complex and potentially less versatile.
N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide:
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole and isoindolinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for a wide range of applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-17(22)12-4-3-11(8-13(12)18(20)23)19-16(21)7-10-2-5-14-15(6-10)25-9-24-14/h2-6,8H,7,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYBLDRTTQPSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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